2-(2-((4-Chlorophenyl)sulfanyl)ethyl)-1H-isoindole-1,3(2H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

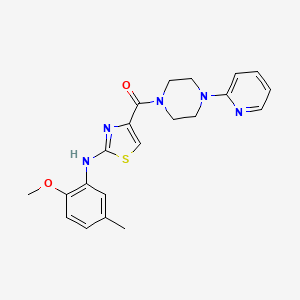

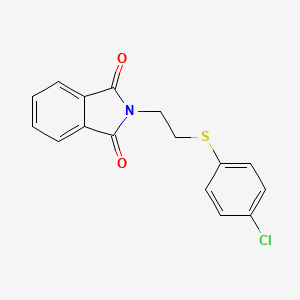

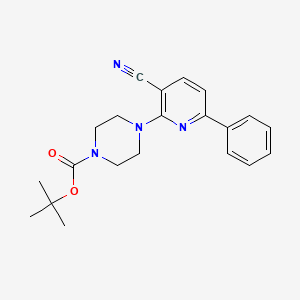

The compound “2-(2-((4-Chlorophenyl)sulfanyl)ethyl)-1H-isoindole-1,3(2H)-dione” is a complex organic molecule. It contains an isoindole group, which is a type of heterocycle, as well as a sulfanyl group attached to a chlorophenyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the isoindole ring and the introduction of the sulfanyl and chlorophenyl groups. Unfortunately, without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The isoindole group would form a five-membered ring with two adjacent carbon atoms and a nitrogen atom. The sulfanyl group would be attached to the chlorophenyl group, which would consist of a benzene ring with a chlorine atom substituted for one of the hydrogen atoms .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the isoindole, sulfanyl, and chlorophenyl groups. The electron-rich nitrogen in the isoindole might make it susceptible to electrophilic attack, while the sulfur atom in the sulfanyl group could potentially act as a nucleophile .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the chlorophenyl group could increase its lipophilicity, potentially affecting its solubility and distribution in the body .

Aplicaciones Científicas De Investigación

Organic Semiconductors and Molecular Electronics

Organic semiconductors, including compounds like 2-(2-((4-Chlorophenyl)sulfanyl)ethyl)-1H-isoindole-1,3(2H)-dione, have garnered significant interest due to their unique optical properties. These materials find applications in molecular electronics, where their π-conjugated electron systems enable absorption and emission of light, as well as charge transport. Researchers explore their potential for gas sensors, film transistors, and photovoltaic cells .

Nonlinear Optical Properties

Quinoline derivatives, such as our compound of interest, exhibit nonlinear optical properties. These arise from delocalized π-electrons and the presence of functional groups. Researchers have investigated their potential applications in organic light-emitting diodes (OLEDs). The chlorophenyl substitution group significantly influences the properties of diisoquinoline thin films, making them promising candidates for optoelectronic devices .

Thin Film Technology

Thin films of 2-(2-((4-Chlorophenyl)sulfanyl)ethyl)-1H-isoindole-1,3(2H)-dione can be prepared using thermal evaporation techniques. Structural properties, such as grain size, change with annealing temperature. Researchers have characterized these films using X-ray diffraction and scanning electron microscopy. Additionally, optical constants like optical band gap, dispersion energy, and dielectric constant have been calculated at different annealing temperatures .

Antiviral Activity

While not widely explored, the compound’s structure suggests potential antiviral properties. Further research is needed to investigate its efficacy against specific viruses. Synthesis and testing of derivatives could reveal valuable insights into its antiviral activity .

Dielectric Relaxation and AC Conductivity

Thin films of 2-(2-((4-Chlorophenyl)sulfanyl)ethyl)-1H-isoindole-1,3(2H)-dione have been studied for their dielectric relaxation process and AC conductivity. The thermal evaporation technique yields appropriate film structures. Researchers have used FTIR spectra to confirm the suitability of this technique for obtaining Ch-diisoQ thin films .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[2-(4-chlorophenyl)sulfanylethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO2S/c17-11-5-7-12(8-6-11)21-10-9-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFZHSRNWSTGMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCSC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-((4-Chlorophenyl)sulfanyl)ethyl)-1H-isoindole-1,3(2H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N'-bis(2,4-dichlorophenyl)-2-[(1E)-(methoxyimino)methyl]propanediamide](/img/structure/B2390783.png)

![2-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2390791.png)

![2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2390793.png)

![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2390794.png)

![7-Fluoro-2-methyl-3-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2390795.png)

![(2R,4S)-5-Amino-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B2390799.png)

![4-[[2-[(2,4-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2390801.png)

![N-(4-methoxybenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)